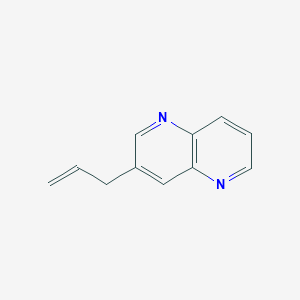

3-Allyl-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-9-7-11-10(13-8-9)5-3-6-12-11/h2-3,5-8H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBDYTSYVSHOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678413 | |

| Record name | 3-(Prop-2-en-1-yl)-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-66-3 | |

| Record name | 3-(Prop-2-en-1-yl)-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-Allyl-1,5-Naphthyridine from 3-Aminopyridine for Advanced Research Applications

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. This guide provides a detailed, two-stage synthetic pathway for the preparation of 3-Allyl-1,5-naphthyridine, a versatile building block for drug discovery and materials science. The synthesis commences with the construction of the core 1,5-naphthyridine ring from 3-aminopyridine via the Skraup-Doebner-von Miller reaction, followed by a regioselective C-H functionalization to introduce the allyl moiety. This document furnishes researchers, chemists, and drug development professionals with the requisite mechanistic insights, detailed experimental protocols, and process considerations to successfully execute this synthesis. Each step is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction to the 1,5-Naphthyridine Scaffold

The Significance of 1,5-Naphthyridine in Medicinal Chemistry

The 1,5-naphthyridine ring system, a diazanaphthalene, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and the specific orientation of its nitrogen atoms allow for precise interactions with biological targets, making it a key component in a wide array of therapeutic agents.[1][2] Derivatives have demonstrated significant potential as kinase inhibitors for anticancer therapies, antimalarial agents, and antibacterial compounds.[3][4] The scaffold's unique electronic properties and capacity for hydrogen bonding contribute to its role as a privileged structure in drug design.

Strategic Rationale for the Synthesis of this compound

The introduction of an allyl group at the 3-position of the 1,5-naphthyridine core creates a molecule with significant potential for further chemical diversification. The terminal double bond of the allyl group is a versatile functional handle, amenable to a wide range of subsequent transformations, including but not limited to:

-

Metathesis Reactions: For chain extension or cyclization.

-

Oxidation: To form epoxides, diols, or aldehydes.

-

Reduction: To yield the corresponding propyl-substituted derivative.

-

Hydrofunctionalization: Including hydroboration-oxidation and Wacker-type reactions.

This strategic functionalization enables the rapid generation of diverse molecular libraries, which is a critical process in hit-to-lead optimization campaigns within drug discovery programs.

Overview of the Proposed Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-stage process. This strategy ensures high yields and purity by separating the formation of the heterocyclic core from the subsequent functionalization.

-

Stage 1: Core Ring Formation. The parent 1,5-naphthyridine is synthesized from 3-aminopyridine using the Skraup-Doebner-von Miller reaction. This classic cyclization method provides a robust and scalable route to the core scaffold.[5][6]

-

Stage 2: C-3 Allylation. The allyl group is introduced onto the pre-formed 1,5-naphthyridine ring. This is achieved through a regioselective halogenation at the C-3 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This guide will now elaborate on the mechanistic underpinnings and provide detailed protocols for each stage.

Caption: High-level overview of the two-stage synthetic pathway.

Stage 1: Synthesis of the 1,5-Naphthyridine Core

The formation of the bicyclic 1,5-naphthyridine system from 3-aminopyridine is reliably achieved using the Skraup-Doebner-von Miller synthesis. This reaction involves the condensation of an aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent.[3][5]

Mechanistic Insights: The Skraup Reaction

The reaction mechanism is a well-studied, multi-step process.[7][8]

-

Dehydration: Concentrated sulfuric acid catalyzes the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The exocyclic amino group of 3-aminopyridine acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition.

-

Cyclization: The resulting aldehyde intermediate undergoes an acid-catalyzed intramolecular cyclization via electrophilic attack on the C-4 position of the pyridine ring.

-

Dehydration & Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to yield the final aromatic 1,5-naphthyridine product. The oxidizing agent is crucial for this final aromatization step.

Caption: Simplified mechanism of the Skraup reaction.

Experimental Protocol: Synthesis of 1,5-Naphthyridine

Disclaimer: This protocol involves highly corrosive and toxic materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

-

3-Aminopyridine

-

Glycerol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (NaOH)

-

Chloroform

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-aminopyridine (0.1 mol) and anhydrous glycerol (0.3 mol).

-

Begin stirring the mixture and carefully add ferrous sulfate heptahydrate (2 g) as a mild oxidizing catalyst promoter.

-

Slowly and with extreme caution, add concentrated sulfuric acid (0.35 mol) dropwise through the dropping funnel. The reaction is highly exothermic; maintain control of the temperature by using an ice-water bath.

-

After the addition of acid is complete, heat the reaction mixture to 130-140°C using an oil bath and maintain this temperature for 4-5 hours. The mixture will darken significantly.

-

Allow the reaction to cool to room temperature. Carefully dilute the mixture with 200 mL of water.

-

Make the solution strongly alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. This step must be performed in an ice bath as it is highly exothermic.

-

The crude 1,5-naphthyridine will often precipitate or form an oil. Perform a steam distillation or extract the aqueous mixture multiple times with chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum sublimation or recrystallization from a suitable solvent (e.g., hexane or petroleum ether) to yield pure 1,5-naphthyridine as a white crystalline solid.

Expected Characterization Data for 1,5-Naphthyridine

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 45-60% |

| ¹H NMR (CDCl₃) | δ ~9.0 (dd, H2), ~8.3 (dd, H4), ~7.6 (dd, H3), ~8.8 (dd, H6), ~8.2 (dd, H8), ~7.5 (dd, H7) |

| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (~120-155 ppm) |

| Mass Spec (EI) | m/z = 130.05 [M]⁺ |

Stage 2: Regioselective Allylation of 1,5-Naphthyridine

The introduction of the allyl group at the C-3 position is accomplished via a two-step halogenation/cross-coupling sequence. This approach offers superior regiochemical control compared to direct C-H activation methods.

Step 2a: Regioselective Bromination

The electron-deficient nature of the pyridine rings in 1,5-naphthyridine makes electrophilic aromatic substitution challenging. However, bromination can be achieved under specific conditions. The C-3 and C-7 positions are the most susceptible to electrophilic attack.

Experimental Protocol: Synthesis of 3-Bromo-1,5-naphthyridine

-

In a sealed tube, dissolve 1,5-naphthyridine (10 mmol) in oleum (20% SO₃).

-

Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise at room temperature.

-

Seal the tube and heat the mixture to 120°C for 24 hours.

-

Cool the reaction to 0°C and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-bromo-1,5-naphthyridine.

Step 2b: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and reliable method for forming carbon-carbon bonds. It utilizes a palladium catalyst to couple the 3-bromo-1,5-naphthyridine with an allylboronic acid derivative.[9][10]

3.2.1 Mechanistic Principles The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-1,5-naphthyridine, forming a Pd(II) complex.

-

Transmetalation: The allyl group is transferred from the boron atom to the palladium center, displacing the bromide. This step is facilitated by a base.

-

Reductive Elimination: The C-C bond is formed as the product, this compound, is eliminated from the palladium, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

3.2.2 Experimental Protocol: Synthesis of this compound

-

To a flame-dried Schlenk flask, add 3-bromo-1,5-naphthyridine (1.0 mmol), allylboronic acid pinacol ester (1.5 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add a degassed solvent mixture of dioxane and water (4:1, 10 mL) via syringe.

-

Heat the reaction mixture to 90°C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.

Summary of Reaction Data and Characterization

| Parameter | Stage 2a: Bromination | Stage 2b: Suzuki Coupling |

| Key Reagents | 1,5-Naphthyridine, NBS, Oleum | 3-Bromo-1,5-naphthyridine, Allylboronic ester |

| Catalyst | - | Pd(PPh₃)₄ |

| Solvent | Oleum | Dioxane/Water |

| Temperature | 120°C | 90°C |

| Typical Yield | 50-70% | 75-90% |

Expected Characterization Data for this compound:

-

¹H NMR (CDCl₃): Appearance of characteristic allyl proton signals: a multiplet around δ 6.0-6.2 (methine, 1H), two doublets around δ 5.1-5.3 (terminal methylene, 2H), and a doublet around δ 3.5-3.7 (methylene adjacent to ring, 2H). The aromatic signals will also shift accordingly.

-

Mass Spec (ESI): m/z = 171.09 [M+H]⁺

Conclusion and Future Outlook

This guide has detailed a robust and reproducible two-stage synthesis of this compound starting from the readily available precursor, 3-aminopyridine. The initial Skraup reaction provides reliable access to the core 1,5-naphthyridine scaffold, while the subsequent halogenation and Suzuki-Miyaura cross-coupling allow for precise installation of the versatile allyl functional group at the C-3 position. The protocols and mechanistic discussions herein provide researchers with a solid foundation for producing this valuable chemical intermediate. The synthetic accessibility of this compound opens the door to extensive derivatization, enabling the exploration of new chemical space in the pursuit of novel therapeutics and advanced functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 3-Allyl-1,5-naphthyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Allyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including roles as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, this compound. The strategic placement of the versatile allyl functional group on the stable 1,5-naphthyridine core presents a unique platform for further chemical modification and drug development. This document serves as a vital resource for researchers, offering in-depth analysis of the compound's structural, physical, and chemical characteristics, alongside detailed experimental protocols for its characterization.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes composed of two fused pyridine rings, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. Among the six possible isomers, the 1,5-naphthyridine scaffold is a cornerstone for the development of novel therapeutics. Derivatives have been identified as potent inhibitors of TGF-β type I receptor (ALK5), crucial in cell growth and differentiation, and as topoisomerase inhibitors, vital in cancer therapy. The synthetic accessibility of the 1,5-naphthyridine ring system, often through classic reactions like the Skraup or Gould-Jacobs synthesis, further enhances its appeal as a foundational structure in drug discovery campaigns.

The subject of this guide, this compound, is a key building block for chemical synthesis. Its importance lies in the allyl group, a versatile functional handle for a variety of chemical transformations, including cross-coupling reactions, additions, and oxidations. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the synthesis of more complex, biologically active compounds.

Molecular Structure and Identification

A thorough understanding of the molecular structure is the foundation for interpreting its chemical behavior and properties.

Molecular Structure of this compound

The Quest for Nature's Scaffolds: A Technical Guide to the Discovery and Isolation of 1,5-Naphthyridine Natural Products

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration into the discovery and isolation of 1,5-naphthyridine natural products. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering a robust framework for researchers navigating the complexities of natural product chemistry. The protocols and methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers depending on the placement of the nitrogen atoms.[1][2] Among these, the 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently found in natural products with a wide array of biological activities.[1][2] These naturally occurring 1,5-naphthyridine derivatives, primarily canthinone-type alkaloids, have demonstrated potent anti-inflammatory, anticancer, antibacterial, and antiviral properties, making them a compelling focus for drug discovery and development.[1][2][3]

This guide will illuminate the path from natural source to purified compound, providing a comprehensive overview of the critical stages of discovery, extraction, isolation, and structural elucidation.

Part 1: The Natural Trove - Discovery and Sourcing of 1,5-Naphthyridine Alkaloids

The primary sources of 1,5-naphthyridine natural products are terrestrial plants, particularly those belonging to the Rutaceae and Simaroubaceae families.[1][2] A notable example is Ailanthus altissima, commonly known as the "tree-of-heaven," which has been a rich source for the isolation of various canthinone-type alkaloids.[1][3] Marine organisms also represent a promising, though less explored, reservoir of these valuable compounds.[1][2]

Table 1: Prominent Natural Sources of 1,5-Naphthyridine Alkaloids

| Natural Source | Plant Family | Isolated Compounds | Key Biological Activities |

| Ailanthus altissima | Simaroubaceae | Canthin-6-one, (R)-5-(1-hydroxyethyl)-canthine-6-one, 1-methoxycanthin-6-one | Anti-inflammatory, Cytotoxic[1][3][4] |

| Zanthoxylum paracanthum | Rutaceae | Canthin-6-one, 10-methoxycanthin-6-one | Antibacterial, Antifungal |

| Picrasma quassioides | Simaroubaceae | Quassidine E, Canthin-16-one-14-butyric acid | Anti-inflammatory[1][2] |

| Leitneria floridana | Simaroubaceae | 1-methoxycanthin-6-one | Anti-HIV, Anticancer |

Part 2: From Plant to Pure Compound - A Step-by-Step Isolation Workflow

The journey to obtaining a pure 1,5-naphthyridine natural product is a multi-step process requiring careful execution and optimization. The following protocol is a synthesized, field-proven workflow based on established methodologies for the isolation of canthinone-type alkaloids from plant material, such as the stem bark of Ailanthus altissima.[1][3]

Diagram: General Workflow for Isolation

Caption: A generalized workflow for the isolation and purification of 1,5-naphthyridine natural products.

Experimental Protocol: Isolation of Canthinone Alkaloids from Ailanthus altissima

1. Plant Material Preparation and Extraction:

-

Rationale: Proper preparation of the plant material is crucial for efficient extraction. Drying prevents enzymatic degradation of the target compounds, while grinding increases the surface area for solvent penetration. The choice of solvent is critical; a 70% ethanol solution is often effective for extracting a broad range of alkaloids due to its polarity.[1]

-

Protocol:

-

Collect fresh stem bark of Ailanthus altissima.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried bark into a coarse powder.

-

Macerate the powdered bark (e.g., 1 kg) in 70% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

2. Solvent Partitioning:

-

Rationale: This liquid-liquid extraction step separates compounds based on their polarity. Nonpolar compounds like fats and waxes will partition into the n-hexane layer, while the alkaloids of interest, being moderately polar, will primarily be found in the ethyl acetate and n-butanol fractions.[1]

-

Protocol:

-

Suspend the crude ethanol extract in distilled water (e.g., 1 L).

-

Perform successive extractions in a separatory funnel with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), each three times with equal volumes.

-

Collect and concentrate each solvent fraction separately under reduced pressure to yield the n-hexane, EtOAc, and n-BuOH fractions. The EtOAc and n-BuOH fractions are typically enriched with canthinone alkaloids.[1]

-

3. Silica Gel Column Chromatography:

-

Rationale: This is the primary purification step, separating the components of the enriched fractions based on their affinity for the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture). A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, allows for the sequential elution of compounds with increasing polarity.

-

Protocol:

-

Prepare a silica gel column (e.g., 60-120 mesh size) in a suitable nonpolar solvent like dichloromethane (CH₂Cl₂).

-

Adsorb the EtOAc fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity. A common solvent system starts with 100% CH₂Cl₂ and gradually introduces methanol (MeOH). For example:

-

100% CH₂Cl₂

-

CH₂Cl₂:MeOH (99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v)

-

100% MeOH

-

-

Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: For final purification to achieve high-purity compounds, preparative HPLC is often necessary. Reversed-phase columns (e.g., C18) are commonly used, where nonpolar compounds are retained longer.

-

Protocol:

-

Dissolve the semi-purified fractions from column chromatography in a suitable solvent (e.g., methanol).

-

Inject the sample onto a preparative reversed-phase C18 HPLC column.

-

Elute with a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape for basic alkaloids.

-

Monitor the elution with a UV detector at a wavelength where the canthinone alkaloids show strong absorbance (typically around 254 nm and 365 nm).

-

Collect the peaks corresponding to the individual compounds.

-

Remove the solvent under reduced pressure to obtain the purified 1,5-naphthyridine alkaloids.

-

Part 3: Unveiling the Molecular Architecture - Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Diagram: Structural Elucidation Workflow

Caption: A typical workflow for the structural elucidation of a natural product.

Interpreting NMR Spectra for 1,5-Naphthyridine Scaffolds

The following is a guide to interpreting the key NMR data for a representative canthin-6-one alkaloid.

-

¹H NMR: This spectrum provides information about the number of different types of protons and their neighboring protons. For a canthin-6-one skeleton, characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm) are expected. The coupling patterns (e.g., doublets, triplets) reveal the connectivity of the protons.

-

¹³C NMR: This spectrum indicates the number of different types of carbon atoms in the molecule. The chemical shifts provide clues about the functional groups present. For canthin-6-one, a characteristic signal for the carbonyl carbon (C-6) is observed at a downfield chemical shift (around δ 160 ppm).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for establishing the proton spin systems within the aromatic rings of the 1,5-naphthyridine core.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away (and sometimes 4 bonds). By observing these long-range correlations, one can connect the different fragments identified from COSY and assign the positions of quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions.

-

Table 2: Representative ¹H and ¹³C NMR Data for Canthin-6-one

| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) | Key HMBC Correlations (from H to C) |

| 1 | 8.83 (d, 5.0) | 140.0 | C-2, C-11b |

| 2 | 7.97 (d, 5.0) | 121.5 | C-1, C-3a |

| 3a | - | 145.2 | - |

| 4 | 8.03 (d, 9.8) | 130.2 | C-5, C-5a |

| 5 | 6.99 (d, 9.8) | 115.1 | C-4, C-6 |

| 5a | - | 128.9 | - |

| 6 | - | 159.8 | - |

| 7 | - | 121.8 | - |

| 8 | 8.68 (d, 8.2) | 129.5 | C-7, C-9, C-11a |

| 9 | 7.71 (t, 7.8) | 125.3 | C-8, C-11 |

| 10 | 7.54 (t, 7.6) | 122.1 | C-8, C-11a |

| 11 | 8.12 (d, 7.8) | 131.6 | C-7, C-9, C-11b |

| 11a | - | 148.1 | - |

| 11b | - | 119.8 | - |

(Data is representative and may vary slightly depending on the solvent and instrument)

By systematically analyzing the 1D and 2D NMR data, the complete structure of the isolated 1,5-naphthyridine natural product can be confidently determined.

Conclusion and Future Outlook

The discovery and isolation of 1,5-naphthyridine natural products remain a vibrant and promising area of research. The methodologies outlined in this guide provide a robust framework for scientists to explore the rich chemical diversity of the natural world. As analytical techniques continue to advance, we can anticipate the discovery of novel 1,5-naphthyridine derivatives with unique biological activities, paving the way for the development of new therapeutics to address unmet medical needs. The systematic approach detailed here, from sourcing and extraction to purification and structural elucidation, underscores the importance of scientific rigor and innovation in harnessing the power of nature's chemical arsenal.

References

- 1. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle | MDPI [mdpi.com]

- 2. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ailanthus [worldbotanical.com]

A Technical Guide to the Spectroscopic Characterization of 3-Allyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of an allyl group at the 3-position of this scaffold creates 3-Allyl-1,5-naphthyridine, a molecule with potential for further functionalization and exploration in drug discovery programs. Accurate structural elucidation and purity assessment are paramount, and a comprehensive spectroscopic analysis is the cornerstone of this characterization.

Molecular Structure and Key Identifiers

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| CAS Number | 1246088-66-3 | [2] |

| SMILES String | C=CCc1cnc2cccnc2c1 | [2] |

The structure, with the IUPAC numbering convention for the 1,5-naphthyridine ring system, is presented below. This numbering is crucial for the assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum can be divided into two distinct regions: the aromatic region corresponding to the naphthyridine core and the aliphatic region of the allyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed methodology for obtaining a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[3]

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[4]

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

-

-

Data Analysis:

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons (n+1 rule).

-

Determine the coupling constants (J-values) in Hertz (Hz) to understand the connectivity of the protons.

-

Predicted ¹H NMR Data (in CDCl₃)

The expected chemical shifts and multiplicities are summarized in the table below. These predictions are based on the known data for 1,5-naphthyridine and typical values for allyl groups.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.8 - 9.0 | s | - | 1H |

| H4 | 8.3 - 8.5 | d | J = 8.4 | 1H |

| H6 | 8.9 - 9.1 | dd | J = 4.1, 1.7 | 1H |

| H7 | 7.5 - 7.7 | dd | J = 8.4, 4.1 | 1H |

| H8 | 8.2 - 8.4 | dd | J = 8.4, 1.7 | 1H |

| H2' (Allyl) | 5.9 - 6.1 | m | - | 1H |

| H3'a (Allyl, trans) | 5.1 - 5.3 | d | J ≈ 17 | 1H |

| H3'b (Allyl, cis) | 5.0 - 5.2 | d | J ≈ 10 | 1H |

| H1' (Allyl) | 3.8 - 4.0 | d | J ≈ 7 | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for structural confirmation.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[3]

-

Instrumentation and Measurement:

-

Acquire a proton-decoupled ¹³C NMR spectrum on a high-field spectrometer.

-

Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

-

-

Data Analysis:

-

Identify the number of unique carbon signals.

-

Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹³C NMR Data (in CDCl₃)

The predicted chemical shifts for the carbon atoms of this compound are based on data for the 1,5-naphthyridine core and typical values for an allyl group.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 135 - 137 |

| C4 | 136 - 138 |

| C4a | 123 - 125 |

| C6 | 152 - 154 |

| C7 | 121 - 123 |

| C8 | 134 - 136 |

| C8a | 145 - 147 |

| C1' (Allyl) | 33 - 35 |

| C2' (Allyl) | 135 - 137 |

| C3' (Allyl) | 117 - 119 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular formula and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.

-

Mass Analysis: A high-resolution mass spectrometer (HRMS) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: The most crucial piece of information is the molecular ion peak. For this compound (C₁₁H₁₀N₂), the exact mass is 170.0844. A high-resolution mass spectrum should show a peak at or very close to this value (for [M]⁺) or 171.0922 (for [M+H]⁺).

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for allylic compounds involve the loss of the allyl group (C₃H₅, mass = 41). Therefore, a significant fragment ion at m/z 129, corresponding to the 1,5-naphthyridine cation, would be expected.

Caption: A simplified workflow for mass spectrometry and expected fragmentation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. It is a valuable tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic naphthyridine ring and the allyl group.[9]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic and Alkene |

| ~1640 | C=C stretch | Alkene |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring |

| ~990 and ~910 | =C-H bend (out-of-plane) | Alkene |

| 850 - 750 | C-H bend (out-of-plane) | Aromatic Ring |

Conclusion

The comprehensive spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating framework for its structural confirmation and purity assessment. By understanding the predicted spectral data and the underlying principles of each technique, researchers can confidently identify and utilize this compound in their drug discovery and development endeavors. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working with this and related naphthyridine derivatives.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 1246088-66-3 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,5-NAPHTHYRIDINE(254-79-5) IR Spectrum [m.chemicalbook.com]

- 6. ALLYL IODIDE(556-56-9) 1H NMR spectrum [chemicalbook.com]

- 7. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 8. Allyl bromide(106-95-6) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Versatile Reactivity of the Allyl Group in 3-Allyl-1,5-naphthyridine: A Technical Guide for Synthetic Advancement

Abstract

The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1] The introduction of an allyl group at the 3-position of this heterocyclic core unlocks a rich and versatile reactivity profile, providing a gateway to a wide array of novel molecular architectures. This technical guide offers an in-depth exploration of the chemical transformations of the allyl group in 3-Allyl-1,5-naphthyridine, presenting a synthesis of established principles and field-proven insights. We will delve into the causality behind experimental choices for key reactions, including isomerization, oxidation, cycloaddition, and palladium-catalyzed cross-coupling, providing detailed protocols to empower researchers in drug development and materials science to harness the full synthetic potential of this valuable building block.

Introduction: The Strategic Importance of the Allyl Handle

The allyl group (–CH₂–CH=CH₂) serves as a versatile synthetic handle, offering a three-carbon unit amenable to a plethora of chemical modifications. Its presence on the electron-deficient 1,5-naphthyridine ring system creates a unique electronic environment, influencing the reactivity of both the allyl moiety and the heterocyclic core. Understanding and controlling these reactions are paramount for the rational design and synthesis of novel therapeutic agents and functional materials. This guide will provide a comprehensive overview of the key reactive pathways of the allyl group in this compound, with a focus on practical applications and mechanistic understanding.

Synthesis of this compound

The starting material, this compound, can be synthesized through several established methods for constructing the 1,5-naphthyridine core, followed by the introduction of the allyl group. A common strategy involves the palladium-catalyzed cross-coupling of a halogenated 1,5-naphthyridine precursor with an allylating agent.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol outlines a plausible synthesis of this compound from 3-bromo-1,5-naphthyridine.

Materials:

-

3-Bromo-1,5-naphthyridine

-

Allylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-1,5-naphthyridine (1.0 equiv), allylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Add Pd(dppf)Cl₂ (0.05 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Isomerization to 3-(Prop-1-en-1-yl)-1,5-naphthyridine

The migration of the double bond from the terminal position of the allyl group to form the thermodynamically more stable internal (propenyl) isomer is a synthetically valuable transformation. This isomerization extends the conjugation of the substituent with the aromatic ring, which can significantly impact the electronic and photophysical properties of the molecule. This reaction is typically catalyzed by transition metal complexes, most notably those of ruthenium, rhodium, and iridium.[2][3]

Causality in Catalyst Selection:

The choice of catalyst is critical in directing the outcome of the isomerization. Rhodium and ruthenium catalysts are well-known for their efficiency in promoting double bond migration. The mechanism generally involves the formation of a metal-hydride species which adds to the terminal double bond, followed by β-hydride elimination to furnish the internal alkene.

Experimental Protocol: Ruthenium-Catalyzed Isomerization

Materials:

-

This compound

-

Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃)

-

Toluene (anhydrous)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous toluene in a flame-dried Schlenk flask under an argon atmosphere.

-

Add a catalytic amount of RuCl₂(PPh₃)₃ (0.02 equiv).

-

Heat the mixture to reflux (110 °C) and monitor the reaction by ¹H NMR spectroscopy for the disappearance of the terminal alkene signals and the appearance of the propenyl signals.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 3-(prop-1-en-1-yl)-1,5-naphthyridine.

Caption: Ruthenium-catalyzed isomerization workflow.

Oxidation of the Allyl Group

The double bond of the allyl group is susceptible to a variety of oxidative transformations, providing access to a range of functional groups such as diols, aldehydes, and carboxylic acids.

Dihydroxylation

The conversion of the alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The Sharpless Asymmetric Dihydroxylation offers a powerful method for the enantioselective synthesis of chiral diols, which are valuable intermediates in pharmaceutical synthesis.[4][5][6][7][8]

Materials:

-

This compound

-

AD-mix-β (or AD-mix-α for the other enantiomer)

-

tert-Butanol

-

Water

-

Methanesulfonamide (MeSO₂NH₂)

Procedure:

-

In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1).

-

Cool the solvent mixture to 0 °C.

-

Add AD-mix-β and methanesulfonamide and stir until dissolved.

-

Add this compound (1.0 equiv) to the cold solution.

-

Stir the reaction vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding sodium sulfite and stir for 1 hour.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude diol by column chromatography.

Oxidative Cleavage (Ozonolysis)

Ozonolysis provides a method for cleaving the double bond to yield an aldehyde. Subsequent workup conditions can lead to the corresponding carboxylic acid or alcohol. This reaction is instrumental for shortening the carbon chain and introducing a carbonyl functionality.

Materials:

-

This compound

-

Dichloromethane (DCM, anhydrous)

-

Ozone (O₃)

-

Dimethyl sulfide (DMS)

Procedure:

-

Dissolve this compound in anhydrous DCM and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add dimethyl sulfide (2.0 equiv) and allow the reaction to warm to room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude aldehyde.

-

Purify by column chromatography.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene to a methyl ketone.[9][10][11][12] This transformation is highly valuable for introducing a carbonyl group at the C2 position of the original allyl substituent.

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon)

Procedure:

-

To a solution of this compound in DMF/water (7:1), add PdCl₂ (0.1 equiv) and CuCl (1.0 equiv).

-

Stir the mixture under an oxygen atmosphere (balloon) at room temperature for 24 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ketone by column chromatography.

Caption: Key oxidative transformations of the allyl group.

Cycloaddition Reactions

The double bond of the allyl group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings.[5][6][13][14][15][16][17] This is a powerful strategy for constructing complex polycyclic systems containing the 1,5-naphthyridine core.

Causality in Reaction Design:

1,3-dipolar cycloadditions are governed by frontier molecular orbital (FMO) theory. The regioselectivity of the cycloaddition depends on the relative energies of the HOMO and LUMO of the 1,3-dipole and the dipolarophile (the allyl group). The electron-withdrawing nature of the 1,5-naphthyridine ring can influence the electronic properties of the allyl double bond, affecting its reactivity and the regiochemical outcome of the cycloaddition.

Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide

Materials:

-

This compound

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve benzaldoxime (1.1 equiv) in THF.

-

Add N-Chlorosuccinimide (1.1 equiv) portion-wise at 0 °C to generate the hydroximoyl chloride in situ.

-

To this mixture, add a solution of this compound (1.0 equiv) in THF.

-

Slowly add triethylamine (1.2 equiv) at 0 °C to generate the nitrile oxide in situ, which then undergoes cycloaddition.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Filter the triethylammonium chloride salt and concentrate the filtrate.

-

Purify the resulting isoxazoline derivative by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While the allyl group itself is not typically the reactive partner in standard cross-coupling reactions like Suzuki or Stille, it can undergo other valuable palladium-catalyzed transformations such as the Heck reaction and olefin metathesis.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[18][19][20] In the context of this compound, the allyl group can act as the alkene partner, reacting with an aryl or vinyl halide to form a new carbon-carbon bond.

Materials:

-

This compound

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

Procedure:

-

In a sealed tube, combine this compound (1.2 equiv), iodobenzene (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and P(o-tol)₃ (0.06 equiv).

-

Add anhydrous acetonitrile and triethylamine (2.0 equiv).

-

Seal the tube and heat to 100 °C for 24 hours.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Olefin Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The allyl group of this compound can participate in cross-metathesis with other olefins, leading to the synthesis of more complex unsaturated side chains.

Materials:

-

This compound

-

A terminal olefin (e.g., 1-octene)

-

Grubbs' second-generation catalyst

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve this compound (1.0 equiv) and the terminal olefin (1.5 equiv) in anhydrous DCM under an argon atmosphere.

-

Add Grubbs' second-generation catalyst (0.02 equiv).

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture and purify by column chromatography.

Caption: Palladium-catalyzed transformations of the allyl group.

Conclusion and Future Outlook

The allyl group at the 3-position of the 1,5-naphthyridine core is a remarkably versatile functional group, providing a rich platform for the synthesis of a diverse range of novel compounds. This guide has detailed the key chemical transformations, including isomerization, a variety of oxidative reactions, cycloadditions, and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and employing the detailed protocols provided, researchers can effectively leverage the reactivity of this compound to accelerate the discovery and development of new molecules with significant potential in medicine and materials science. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly unveil even more exciting synthetic possibilities for this valuable heterocyclic building block.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 12. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]

- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 16. Activator free diastereoselective 1,3-dipolar cycloaddition: a quick access to coumarin based spiro multi heterocyclic adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

The Enduring Scaffold: An In-depth Technical Guide to the Medicinal Chemistry of Naphthyridines

Introduction: The Naphthyridine Core - A Privileged Structure in Drug Discovery

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a cornerstone in the field of medicinal chemistry.[1] Their structural versatility, arising from six possible isomeric forms based on the positioning of the two nitrogen atoms, has captivated the interest of researchers for decades.[1] This inherent diversity, coupled with their ability to engage in a wide array of biological interactions, has solidified their status as a "privileged scaffold" in the development of novel therapeutics.[2] From the pioneering discovery of nalidixic acid, a 1,8-naphthyridine derivative that ushered in a new era of antibacterial agents, the therapeutic landscape of these compounds has expanded dramatically.[2] Today, naphthyridine-based molecules are being investigated and utilized for a broad spectrum of diseases, including cancer, viral infections, inflammatory disorders, and neurodegenerative conditions.[3]

This technical guide offers a comprehensive exploration of the medicinal chemistry of naphthyridines, designed for researchers, scientists, and drug development professionals. It will delve into the intricacies of their synthesis, explore the critical structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their preparation and evaluation. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to serve as a valuable resource for harnessing the full therapeutic potential of the naphthyridine scaffold.

I. The Architectural Landscape of Naphthyridines: Isomers and Synthesis

The six isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each present a unique electronic and steric profile, influencing their interactions with biological targets. While all isomers have been explored, the 1,8- and 1,5-naphthyridine cores have historically garnered the most significant attention in medicinal chemistry.[2]

The construction of the naphthyridine framework is a critical first step in the drug discovery process. A variety of synthetic strategies have been developed, ranging from classical named reactions to modern, efficient multicomponent reactions.

A. Foundational Synthetic Strategies: The Friedländer Annulation

The Friedländer synthesis is a cornerstone for the construction of quinolines and, by extension, naphthyridines. This acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group provides a direct and often high-yielding route to the naphthyridine core.[4] For the synthesis of the medicinally important 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[4]

Experimental Protocol: Friedländer Synthesis of a 1,8-Naphthyridine Derivative

This protocol details a general, base-catalyzed Friedländer condensation for the synthesis of a 2-substituted 1,8-naphthyridine.

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Base catalyst (e.g., potassium hydroxide)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 1,8-naphthyridine derivative.

B. Modern Synthetic Approaches: Multicomponent Reactions (MCRs)

To enhance synthetic efficiency and access diverse chemical space, multicomponent reactions (MCRs) have emerged as a powerful tool for constructing naphthyridine scaffolds.[5] These one-pot reactions combine three or more starting materials to form a complex product, minimizing purification steps and improving atom economy.[5]

II. Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the naphthyridine scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. The following sections explore the SAR of naphthyridine derivatives in key therapeutic areas.

A. Naphthyridines as Kinase Inhibitors in Oncology

Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. The naphthyridine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.

One notable example is the development of 1,5-naphthyridine derivatives as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[6] The TGF-β signaling pathway is implicated in tumor progression and fibrosis.[7] ALK5 inhibitors block this pathway by preventing the phosphorylation of downstream SMAD proteins.[7]

Table 1: SAR of 1,5-Naphthyridine Derivatives as ALK5 Inhibitors

| Compound | R1 | R2 | ALK5 IC50 (nM) | Reference |

| 1 | H | 2-pyridyl | 6 | [6] |

| 2 | Me | 2-pyridyl | 4 | [6] |

| 3 | H | 4-pyridyl | >1000 | [6] |

| 4 | Me | 4-pyridyl | 500 | [6] |

This table is a representative summary based on published data and is intended for illustrative purposes.

The data in Table 1 highlights key SAR insights. For instance, the substitution pattern on the pyridine ring at the R2 position is critical for activity, with the 2-pyridyl moiety being significantly more potent than the 4-pyridyl analog. Furthermore, the addition of a methyl group at the R1 position can enhance potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 of a test compound against a specific kinase.

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Test compound (naphthyridine derivative)

-

Kinase assay buffer

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

B. Naphthyridines as Antibacterial Agents

The historical success of nalidixic acid has spurred the development of numerous naphthyridine-based antibacterial agents. These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[9]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Naphthyridine Antibacterial Agents

| Compound | Organism | MIC (µg/mL) | Reference |

| Nalidixic Acid | E. coli | 4-16 | [10] |

| Enoxacin | E. coli | 0.06-0.25 | [9] |

| Gemifloxacin | S. pneumoniae | 0.03 | [11] |

| Trovafloxacin | S. aureus | 0.06-0.25 | [8] |

This table is a representative summary based on published data and is intended for illustrative purposes.

The SAR for antibacterial naphthyridines is well-established. Key modifications include the introduction of a fluorine atom at the C-6 position and a cyclopropyl group at the N-1 position, which significantly enhance antibacterial activity. The substituent at the C-7 position plays a crucial role in determining the spectrum of activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol describes the determination of the MIC of an antibacterial agent against a specific bacterial strain.

Materials:

-

Test compound (naphthyridine derivative)

-

Bacterial strain

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

C. Naphthyridines in Antiviral and Neurodegenerative Disease Research

The versatility of the naphthyridine scaffold extends to other therapeutic areas, including antiviral and neurodegenerative diseases.

In antiviral research, naphthyridine derivatives have shown activity against a range of viruses, including influenza and human cytomegalovirus (HCMV).[2][4] For example, certain 1,6-naphthyridine derivatives have demonstrated potent anti-HCMV activity with IC50 values significantly lower than the standard-of-care drug, ganciclovir.[2]

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of therapeutic agents is a significant challenge.[3][13] The multifactorial nature of these diseases often requires compounds that can modulate multiple targets.[13] While research is ongoing, the ability of naphthyridines to be tailored to interact with various receptors and enzymes makes them an attractive scaffold for the development of novel neuroprotective agents.

III. Integrated Workflow for Naphthyridine Drug Discovery

The development of a new naphthyridine-based therapeutic follows a logical and iterative workflow, from initial design and synthesis to comprehensive biological evaluation.

IV. Conclusion and Future Perspectives

The naphthyridine scaffold has demonstrated enduring relevance in medicinal chemistry, evolving from its initial application in antibacterial agents to a versatile platform for targeting a multitude of diseases. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern their biological activity, will undoubtedly lead to the discovery of novel and effective naphthyridine-based therapeutics. As our knowledge of complex diseases grows, the ability to rationally design and synthesize multifunctional naphthyridine derivatives will be paramount in addressing unmet medical needs. The journey of the naphthyridine scaffold is far from over, and its future in drug discovery remains bright and full of potential.

V. References

-

Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Benchchem. Available from: --INVALID-LINK--

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. 2013;17(6):517-23. Available from: --INVALID-LINK--

-

How do ALK5 inhibitors work?. Patsnap Synapse. 2024. Available from: --INVALID-LINK--

-

Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2022;15(12):1545. Available from: --INVALID-LINK--

-

discovery and history of 1,8-naphthyridine compounds. Benchchem. Available from: --INVALID-LINK--

-

Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules. 2019;24(15):2765. Available from: --INVALID-LINK--

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. 2021;10(12):1499. Available from: --INVALID-LINK--

-

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. Benchchem. Available from: --INVALID-LINK--

-

Naphthyridines with Antiviral Activity - A Review. Current Drug Research Reviews. 2021;13(2):95-108. Available from: --INVALID-LINK--

-

Application Notes and Protocols for Kinase Activity Assays. Benchchem. Available from: --INVALID-LINK--

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. 2017;64(4):919-930. Available from: --INVALID-LINK--

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. 2024. Available from: --INVALID-LINK--

-

Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives. Molecules. 2014;19(11):17694-707. Available from: --INVALID-LINK--

-

Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. Pharmaceuticals. 2021;14(8):789. Available from: --INVALID-LINK--

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology. 2018;9:1136. Available from: --INVALID-LINK--

-

Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2022;15(12):1545. Available from: --INVALID-LINK--

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. 2017;64(4):919-930. Available from: --INVALID-LINK--

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. 2023;21(33):6661-6681. Available from: --INVALID-LINK--

-

Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences. 2017;18(9):1979. Available from: --INVALID-LINK--

-

Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Medicinal Chemistry. 2022;18(5):459-461. Available from: --INVALID-LINK--

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals. 2023;16(7):955. Available from: --INVALID-LINK--

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. 2004;47(18):4494-506. Available from: --INVALID-LINK--

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences. 2024;25(11):5895. Available from: --INVALID-LINK--

-

Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. Pharmaceuticals. 2021;14(8):789. Available from: --INVALID-LINK--

-

Nanomedicine for Neurodegenerative Disorders: Focus on Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences. 2022;23(17):9670. Available from: --INVALID-LINK--

References

- 1. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring naphthyl-carbohydrazides as inhibitors of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]

- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The 1,5-Naphthyridine Core: A Technical Guide to its Synthesis, Chemical Significance, and Applications

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, stands as a privileged structure in the landscape of modern chemistry. Its unique electronic properties, rigid planar structure, and versatile reactivity have made it a cornerstone in the development of novel therapeutics, advanced materials, and intricate coordination complexes. This technical guide provides an in-depth exploration of the 1,5-naphthyridine core, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical significance, and diverse applications.

Unveiling the 1,5-Naphthyridine Core: Structure and Properties

1,5-Naphthyridine, also known as pyrido[3,2-b]pyridine, is one of the six possible isomeric forms of naphthyridine.[1][2] The arrangement of the two nitrogen atoms at positions 1 and 5 imparts a unique electronic distribution and reactivity profile to the molecule. This inherent asymmetry influences its coordination chemistry and its interactions with biological targets.

The core structure is a planar, electron-deficient aromatic system. This electron deficiency makes it susceptible to nucleophilic attack and influences the acidity of its protons. The nitrogen atoms can act as hydrogen bond acceptors and sites for metal coordination, which are crucial for its biological activity and material applications.[3]

Crafting the Core: Key Synthetic Methodologies

The construction of the 1,5-naphthyridine scaffold can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction.[4][5] This method involves the condensation of a 3-aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][4]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine [4][6]

-

Step 1: Condensation. A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated, often neat or in a high-boiling solvent like diphenyl ether. This initial step forms the corresponding anilinomethylenemalonate intermediate.

-

Step 2: Thermal Cyclization. The intermediate from the previous step is heated to high temperatures (typically 240-260 °C) in a high-boiling solvent such as Dowtherm A or diphenyl ether. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

-

Step 3: Saponification and Decarboxylation. The resulting ester is then saponified using a base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid leads to decarboxylation, affording the desired 4-hydroxy-1,5-naphthyridine.

The Skraup Synthesis

The Skraup synthesis, a classic method for preparing quinolines, can be adapted to produce the 1,5-naphthyridine core from 3-aminopyridine.[7][8] This reaction involves heating the aminopyridine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid.[1][7]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [7][9]

-

Step 1: Reaction Setup. In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 3-aminopyridine and glycerol. An oxidizing agent, such as nitrobenzene, is then added. The reaction can be vigorous, and the addition should be done slowly with cooling.

-

Step 2: Heating. The reaction mixture is heated carefully. The temperature is gradually increased and maintained for several hours.

-

Step 3: Work-up. After cooling, the reaction mixture is diluted with water and made alkaline with a base, such as sodium hydroxide, to precipitate the crude product. The product is then purified, often by steam distillation followed by recrystallization or chromatography.

The Friedländer Annulation

The Friedländer synthesis provides a versatile route to substituted 1,5-naphthyridines by condensing a 3-amino-2-formylpyridine or a 3-amino-2-acetylpyridine with a compound containing a reactive α-methylene group, such as a ketone or an ester.[3][10] This reaction is typically catalyzed by an acid or a base.[11]

Experimental Protocol: Friedländer Synthesis of a Substituted 1,5-Naphthyridine [12][13]

-

Step 1: Reactant Preparation. Dissolve the 3-amino-2-carbonylpyridine derivative and the active methylene compound in a suitable solvent, such as ethanol or acetic acid.

-

Step 2: Catalyst Addition. Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.

-

Step 3: Reaction and Work-up. The mixture is heated, often under reflux, until the reaction is complete. The product is then isolated by cooling the mixture to induce precipitation, followed by filtration and purification.

The Chemical Significance: A Privileged Scaffold in Diverse Fields

The unique structural and electronic features of the 1,5-naphthyridine core have established it as a privileged scaffold in several areas of chemical science.

Medicinal Chemistry: A Hub of Biological Activity

The 1,5-naphthyridine motif is a prominent feature in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological properties.[1] This has led to its extensive use in drug discovery and development.

Numerous 1,5-naphthyridine derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule polymerization.[14] Some derivatives have shown cytotoxicity against a range of cancer cell lines with impressive IC50 values.[14][15]

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyridine Derivatives | Microtubule Destabilization | HeLa (Cervical) | 0.7 - 2.6 | [14] |

| Naphthyridine Derivatives | Microtubule Destabilization | HL-60 (Leukemia) | 0.1 - 1.5 | [14] |

| Naphthyridine Derivatives | Microtubule Destabilization | PC-3 (Prostate) | 2.7 - 11.4 | [14] |